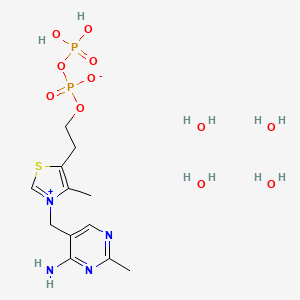

Cocarboxylasetetrahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is present in many animal tissues and is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . This compound plays a crucial role in carbohydrate metabolism and energy production within cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of cocarboxylasetetrahydrate involves the reaction of pyrophosphoric acid and a dehydrating agent with vitamin B1 under heating conditions . This method improves product yield, reduces production costs, and enhances product quality while minimizing environmental pollution .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves concentrating the water solution containing cocarboxylase, followed by crystallization to obtain the tetrahydrate form .

Análisis De Reacciones Químicas

Types of Reactions

Cocarboxylasetetrahydrate undergoes several biochemical reactions as a coenzyme. These include:

Oxidation-Reduction Reactions: It acts as a cofactor in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex, facilitating the oxidative decarboxylation of pyruvate and alpha-ketoglutarate.

Substitution Reactions: The thiazole ring in this compound can participate in nucleophilic substitution reactions due to the presence of nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include pyrophosphoric acid, dehydrating agents, and various enzymes such as transketolase and pyruvate dehydrogenase .

Major Products Formed

The major products formed from reactions involving this compound are acetyl-CoA and succinyl-CoA, which are essential intermediates in the citric acid cycle .

Aplicaciones Científicas De Investigación

Cocarboxylasetetrahydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a coenzyme in various biochemical assays to study enzyme kinetics and metabolic pathways.

Medicine: It is used in the treatment of conditions related to thiamine deficiency, such as beriberi and Wernicke’s encephalopathy.

Industry: This compound is used in the production of pharmaceuticals and nutritional supplements.

Mecanismo De Acción

Cocarboxylasetetrahydrate exerts its effects by acting as a coenzyme for several enzymes involved in carbohydrate catabolism. It facilitates the decarboxylation of pyruvate to acetyl-CoA and the decarboxylation of alpha-ketoglutarate to succinyl-CoA . The thiazole ring in this compound plays a crucial role in stabilizing carbanion intermediates during these reactions .

Comparación Con Compuestos Similares

Similar Compounds

Thiamine Monophosphate: Another derivative of thiamine, but with only one phosphate group.

Thiamine Triphosphate: Contains three phosphate groups and has different biochemical roles compared to cocarboxylasetetrahydrate.

Uniqueness

This compound is unique due to its role as a coenzyme in critical metabolic pathways such as the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . Its ability to stabilize carbanion intermediates makes it essential for efficient energy production in cells .

Propiedades

Fórmula molecular |

C12H26N4O11P2S |

|---|---|

Peso molecular |

496.37 g/mol |

Nombre IUPAC |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate;tetrahydrate |

InChI |

InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2 |

Clave InChI |

KLOLNRGPRQYTIW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O.O.O.O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357661.png)

![[(1Z,3Z,5Z,7Z)-2,5,6-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B13357676.png)

![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13357699.png)

![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357703.png)

![3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13357727.png)

![Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13357732.png)

![3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13357733.png)

![2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone](/img/structure/B13357735.png)